molecular formula C19H16IN3O4S B388856 (E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE

(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE

Cat. No.: B388856
M. Wt: 509.3g/mol
InChI Key: PTRCKDOGLIXWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde and subsequent cyclization.

    Introduction of the Iodophenyl Group: This step often involves the iodination of a suitable phenyl precursor using iodine and an oxidizing agent.

    Formation of the Pyrrolidine Ring: This can be synthesized through a cyclization reaction involving a suitable amine and a dicarbonyl compound.

    Coupling Reactions: The final steps involve coupling the benzodioxole and iodophenyl moieties with the pyrrolidine ring through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of (E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(1,3-Benzodioxol-5-ylimino)(methylamino)methyl]sulfanyl}-2-(4-iodophenyl)-2,5-dioxopyrrolidine
  • 3-{[(1,3-Benzodioxol-5-ylimino)(ethylamino)methyl]sulfanyl}-1-(4-iodophenyl)-2,5-dioxopyrrolidine

Uniqueness

(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16IN3O4S

Molecular Weight

509.3g/mol

IUPAC Name

[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl] N-(1,3-benzodioxol-5-yl)-N'-methylcarbamimidothioate

InChI

InChI=1S/C19H16IN3O4S/c1-21-19(22-12-4-7-14-15(8-12)27-10-26-14)28-16-9-17(24)23(18(16)25)13-5-2-11(20)3-6-13/h2-8,16H,9-10H2,1H3,(H,21,22)

InChI Key

PTRCKDOGLIXWIH-UHFFFAOYSA-N

SMILES

CN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)I

Canonical SMILES

CN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)I

Origin of Product

United States

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